molecular formula C10H22Si B14321462 Trimethyl(4-methylcyclohexyl)silane CAS No. 103859-33-2

Trimethyl(4-methylcyclohexyl)silane

Cat. No.: B14321462
CAS No.: 103859-33-2
M. Wt: 170.37 g/mol
InChI Key: CNUSZXBZUWJKDC-UHFFFAOYSA-N
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Description

Trimethyl(4-methylcyclohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 4-methylcyclohexyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.

    Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds with silane by-products.

    Substitution: Various organosilicon derivatives.

Scientific Research Applications

Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the cyclohexyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Phenylsilane: Features a phenyl group in place of the cyclohexyl group.

Uniqueness: Trimethyl(4-methylcyclohexyl)silane is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials.

Properties

CAS No.

103859-33-2

Molecular Formula

C10H22Si

Molecular Weight

170.37 g/mol

IUPAC Name

trimethyl-(4-methylcyclohexyl)silane

InChI

InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

CNUSZXBZUWJKDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)[Si](C)(C)C

Origin of Product

United States

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